Cas no 931-57-7 (1-methoxycyclohex-1-ene)

1-Methoxycyclohex-1-ene is a cyclic enol ether with the molecular formula C₇H₁₂O, characterized by a methoxy group substituted at the 1-position of a cyclohexene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions such as electrophilic addition or cycloaddition. Its structure offers reactivity at the double bond while the methoxy group provides stability and influences regioselectivity in subsequent transformations. The compound is typically a clear, volatile liquid with moderate polarity, making it suitable for use in various solvents. Its synthetic utility and well-defined reactivity profile make it valuable in pharmaceutical and fine chemical applications.
1-methoxycyclohex-1-ene structure
1-methoxycyclohex-1-ene structure
商品名:1-methoxycyclohex-1-ene
CAS番号:931-57-7
MF:C7H12O
メガワット:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264

1-methoxycyclohex-1-ene 化学的及び物理的性質

名前と識別子

    • Cyclohexene, 1-methoxy-
    • 1-Methoxy-1-cyclohexene
    • 1-Methoxycyclohexene
    • 1-Methoxycyclohexene Discontinued See M262395
    • 1-Cyclohexen-1-ylmethylether
    • 1-methoxy-cyclohexen
    • 2,3,4,5-Tetrahydroanisole
    • cyclohexanone enol methyl ether
    • Cyclohexanone methyl enol ether
    • Cyclohexene,1-methoxy
    • cyclohexenyl methyl ether
    • Ether,1-cyclohexen-1-ylmethyl
    • methoxycyclohexene
    • methyl 1-cyclohexenyl ether
    • 1-Methoxycyclohexene (ACI)
    • Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexen-1-yl methyl ether
    • 1-methoxycyclohex-1-ene
    • D87534
    • FT-0671204
    • InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
    • 1-methoxy-cyclohexene
    • A22412
    • 931-57-7
    • Discontinued See M262395
    • MFCD00060822
    • DTXSID70239269
    • Discontinued See M262395'
    • NS00122132
    • EN300-93083
    • SCHEMBL46404
    • AKOS006272959
    • Ether, 1-cyclohexen-1-yl methyl
    • DB-023685
    • CHEBI:230282
    • DTXCID40161760
    • MDL: MFCD00060822
    • インチ: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
    • InChIKey: HZFQGYWRFABYSR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1CCCCC=1

計算された属性

  • せいみつぶんしりょう: 112.088815g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 112.088815g/mol
  • 単一同位体質量: 112.088815g/mol
  • 水素結合トポロジー分子極性表面積: 9.2Ų
  • 重原子数: 8
  • 複雑さ: 94.6
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ふってん: 165.3±19.0 °C at 760 mmHg
  • フラッシュポイント: 44.7±17.2 °C
  • PSA: 9.23000
  • LogP: 2.09070
  • じょうきあつ: 2.5±0.3 mmHg at 25°C

1-methoxycyclohex-1-ene セキュリティ情報

1-methoxycyclohex-1-ene 税関データ

  • 税関コード:2909209000
  • 税関データ:

    中国税関コード:

    2909209000

    概要:

    2909290000ナフタレンエーテルシクロエーテル[ハロゲン化、スルホン化、亜硝化または亜硝化誘導体、および上記環状テルペンエーテル誘導体を含む]。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    要約:

    290929090000その他の環化、環化または環化エーテルおよびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1-methoxycyclohex-1-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D121305-100ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
100ml
$1380 2024-08-03
Enamine
EN300-93083-0.25g
1-methoxycyclohex-1-ene
931-57-7 95%
0.25g
$781.0 2024-05-21
Enamine
EN300-93083-0.05g
1-methoxycyclohex-1-ene
931-57-7 95%
0.05g
$714.0 2024-05-21
Enamine
EN300-93083-0.5g
1-methoxycyclohex-1-ene
931-57-7 95%
0.5g
$816.0 2024-05-21
eNovation Chemicals LLC
D121305-100ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
100ml
$1380 2025-02-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2025-02-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2025-02-28
Enamine
EN300-93083-1.0g
1-methoxycyclohex-1-ene
931-57-7 95%
1.0g
$849.0 2024-05-21
Enamine
EN300-93083-5.0g
1-methoxycyclohex-1-ene
931-57-7 95%
5.0g
$943.0 2024-05-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2024-08-03

1-methoxycyclohex-1-ene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
リファレンス
Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography
Wahl, H., Optik (Jena, 1974, 39(5), 585-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesium pyrophosphate
リファレンス
Reaction of organic azides with unsaturated compounds. X. Esters of N-(arylsulfonyl) carboximidic acids
Semenov, V. P.; Ogloblin, K. A., Zhurnal Organicheskoi Khimii, 1988, 24(11), 2389-97

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides
Kropp, Paul J.; McNeely, Steven A.; Davis, Robert Drummond, Journal of the American Chemical Society, 1983, 105(23), 6907-15

ごうせいかいろ 4

はんのうじょうけん
リファレンス
C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation
Vil', Vera A.; Gorlov, Evgenii S.; Bityukov, Oleg V.; Barsegyan, Yana A.; Romanova, Yulia E.; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Pyridinium p-toluenesulfonate ;  18 h, 150 °C; 150 °C → 180 °C
リファレンス
High resolution positive chemical amplification resist materials
, Japan, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Organic transformations via metal silane reagents: syntheses of vinyl ethers from dimethyl ketals and pentacarbonyl(trimethylsilyl)manganese
Marsi, Marianne; Gladysz, J. A., Tetrahedron Letters, 1982, 23(6), 631-4

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphoric acid ;  12 h, reflux
リファレンス
Alkoxysilanes. XVI. Reaction of tetraalkoxysilanes with ketones
Voronkov, M. G.; Rabkina, S. M., Zhurnal Obshchei Khimii, 1961, 31, 1259-65

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Synthesis of vinyl and dienyl ethers
Nazarov, I. N.; Makin, S. M.; Kruptsov, B. K.; Mironov, V. A., Zhurnal Obshchei Khimii, 1959, 29, 111-17

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
リファレンス
Formation of enol ethers by alkylation of ketones
Heiszwolf, G. J.; Kloosterziel, H., Chemical Communications (London), 1966, (2),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
リファレンス
Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity
Marcune, Benjamin F.; Karady, Sandor; Reider, Paul J.; Miller, Ross A.; Biba, Mirlinda; et al, Journal of Organic Chemistry, 2003, 68(21), 8088-8091

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
リファレンス
An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction
Shishido, Kozo; Hiroya, Kou; Ueno, Yutaka; Fukumoto, Keiichiro; Kametani, Tetsuji; et al, Journal of the Chemical Society, 1986, (5), 829-36

ごうせいかいろ 12

はんのうじょうけん
1.1 13.3 kPa, 240 °C
リファレンス
Synthesis of 1-methoxycyclohexene
Zhang, Shijie; Dai, Liyan; Wang, Xiaozhong; Chen, Yingqi, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 379-380

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction
Lessard, Jean; Mondon, Martine; Touchard, Daniel, Canadian Journal of Chemistry, 1981, 59(2), 431-50

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
リファレンス
Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system
Vedernikov, Andrei N.; Sayakhov, Marat D.; Solomonov, Boris N., Mendeleev Communications, 1997, (5), 205-206

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ;  2 h, rt
リファレンス
Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
General method for the synthesis of enol ethers (vinyl ethers) from acetals
Gassman, Paul G.; Burns, Stephen J., Journal of Organic Chemistry, 1988, 53(23), 5574-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ;  -78 °C
リファレンス
Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation
Ma, Yun; Algera, Russell F.; Woltornist, Ryan A.; Collum, David B., Journal of Organic Chemistry, 2019, 84(17), 10860-10869

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates
Garcia Martinez, Antonio; Martinez Alvarez, Roberto; Arranz Aguirre, Juan; Subramanian, Lakshminarayanapuram R., Journal of the Chemical Society, 1986, (9), 1595-8

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
リファレンス
The Peterson olefination reaction
Ager, David J., Organic Reactions (Hoboken, 1990, 38,

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ;  rt; 1 h, rt
リファレンス
Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use
, World Intellectual Property Organization, , ,

1-methoxycyclohex-1-ene Raw materials

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